[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Description
Properties
Molecular Formula |
C14H13Cl4N |
|---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
4-chloro-N,N-dimethyl-2-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)13-4-3-8(15)5-10(13)11-6-9(16)7-12(17)14(11)18/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
NCEVUPDWGZIMAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)C2CC(=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Aromatic Precursors
Summary of Preparation Steps and Conditions
| Step | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Yield/Notes |
|---|---|---|---|---|---|
| 1. Chlorination of aniline | Electrophilic aromatic substitution | 2,6-dialkylaniline or related aniline | Chlorine gas, FeCl3 or Iodine catalyst | -15°C to 100°C, inert solvent (CCl4, toluene) | 60-70% yield, selective chlorination |
| 2. Chlorination of cyclohexadiene | Electrophilic chlorination | Cyclohexadiene derivatives | Chlorine gas or sulfuryl chloride | Controlled temperature, inert solvent | Selective trichlorination at 2,3,5-positions |
| 3. Amination | Catalytic reduction | Nitro-substituted aromatic compounds | Pd/Pt catalyst, H2, aromatic solvent (xylene) | 80-110°C, 10 bar H2 pressure | High purity aniline derivatives |
| 4. Coupling via Friedel-Crafts | Electrophilic aromatic substitution | Chlorinated cyclohexadienyl and phenyl rings | AlCl3 or FeCl3 | Mild temperature, inert solvent | Efficient coupling with regioselectivity |
Research Findings and Analysis
- The chlorination steps require careful control of temperature and catalyst to avoid over-chlorination or formation of undesired isomers.
- Catalytic hydrogenation for amine formation is optimized by maintaining inert atmosphere and cold crystallization to ensure product purity and catalyst recyclability.
- Friedel-Crafts alkylation remains a robust method for coupling aromatic systems but demands exclusion of moisture and precise stoichiometry to maximize yield.
- Environmental and safety considerations are critical due to multiple chlorine atoms; the process must ensure containment and proper disposal of chlorinated waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups within the molecule.
Substitution: The compound is prone to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Chemistry: In chemistry, [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for research in pharmacology and toxicology. Studies may focus on its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may lead to the development of new drugs or treatments.
Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with two closely related derivatives, as detailed below.
Structural Analogs and Their Properties
Key Differences and Implications
a) Position of Chlorine on the Phenyl Ring
- The target compound has a 4-chloro substituent, whereas its analog features a 3-chloro group.
b) Chlorination Pattern on the Cyclohexadienyl Group
Research Findings and Trends
Comparative Reactivity
- and demonstrate that dehydrosulfurization methods for synthesizing chlorinated heterocycles (e.g., 1,3,5-oxadiazines) are highly sensitive to substituent positions . By analogy, the reactivity of the target compound’s cyclohexadienyl group may vary significantly compared to its analogs due to differences in chlorine placement.
Biological Activity
The compound [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS No. 1361653-76-0) is a chlorinated derivative of dimethylamine and has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant research findings.
- Molecular Formula : C14H13Cl4N
- Molar Mass : 337.07 g/mol
- Purity : Typically ≥ 98% in commercial preparations .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various chlorinated compounds, including this specific compound. It was found to exhibit significant activity against gram-positive bacteria and mycobacterial strains. In particular, compounds with halogen substitutions have shown enhanced antibacterial efficacy compared to their non-halogenated counterparts .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus (MRSA) | High efficacy |
| Enterococcus faecalis | Moderate activity |
| Mycobacterium tuberculosis | Notable activity |
The presence of chlorine atoms in the structure is believed to enhance the lipophilicity and overall biological activity of the compound, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have assessed the anticancer potential of [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program protocols were employed to evaluate its efficacy across a range of cancers.
| Cancer Type | Growth Inhibition (%) |
|---|---|
| Leukemia | 92.48 - 126.61 |
| Melanoma | 104.68 |
| Lung Cancer | 100.00 |
| Colon Cancer | 105.00 |
| Breast Cancer | 95.00 |
The results indicated that while the compound demonstrated some level of growth inhibition, it generally exhibited low anticancer activity across the tested lines . Further modifications in molecular structure may be necessary to enhance its therapeutic potential.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study involving structurally similar compounds highlighted that [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine showed comparable or superior activity against MRSA compared to standard antibiotics like ampicillin and rifampicin .
- Anticancer Screening : In a screening involving over sixty cancer cell lines, the compound's anticancer effects were assessed. The results suggested that while it had some inhibitory effects on tumor growth, it did not reach levels that would warrant further clinical investigation without structural optimization .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine, and how can reaction yields be optimized?
- Methodological Answer : Modified Ullmann coupling or nucleophilic aromatic substitution are common approaches. For example, halogenated intermediates (e.g., 4,5-dichlorophthalonitrile derivatives) can be synthesized via palladium-catalyzed cross-coupling, with yields improved using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) . Optimize stoichiometry (1:1.2 molar ratio of aryl halide to amine) and use catalysts like CuI/1,10-phenanthroline to reduce byproducts.
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Analyze H and C spectra for aromatic proton environments (δ 6.5–8.0 ppm) and dimethylamine groups (δ 2.8–3.2 ppm). Use DEPT-135 to distinguish CH groups .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 423.85). Fragmentation patterns help identify trichlorocyclohexadienyl moieties .
- IR : Look for C-Cl stretches (550–750 cm) and N-H bends (if present) near 1600 cm .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) and work in a fume hood due to volatile chlorinated intermediates.
- Quench reactive byproducts (e.g., excess thionyl chloride) with ice-cold sodium bicarbonate.
- Store the compound in amber vials at 4°C to prevent photodegradation .
Advanced Research Questions
Q. How can environmental fate studies be designed to assess this compound’s persistence and bioaccumulation?
- Methodological Answer :
- Experimental Design : Use OECD 307 guidelines for soil degradation studies. Employ LC-MS/MS to monitor degradation products.
- Bioaccumulation : Measure logP values (estimated >3.5) via shake-flask method. Conduct in vitro assays with hepatic microsomes to assess metabolic stability .
- Data Interpretation : Compare half-lives (t) in aerobic vs. anaerobic conditions; correlate with molecular descriptors (e.g., H-bond acceptors) .
Q. How to resolve contradictions in crystallographic vs. computational structural data?
- Methodological Answer :
- Perform single-crystal X-ray diffraction to resolve bond angles/lengths (e.g., C-Cl bond: ~1.74 Å).
- Validate computational models (DFT/B3LYP) by aligning optimized geometries with crystallographic data (RMSD <0.1 Å). Check for solvent effects in simulations .
Q. What strategies mitigate synthetic byproducts during trichlorocyclohexadienyl group formation?
- Methodological Answer :
- Byproduct Identification : Use GC-MS to detect polychlorinated side products (e.g., hexachlorinated analogs).
- Optimization : Introduce steric hindrance (e.g., ortho-substituted directing groups) or low-temperature (−20°C) chlorination to reduce overhalogenation .
Q. How to evaluate the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with X-ray structures of target proteins (e.g., cytochrome P450). Validate with SPR (KD <10 μM indicates strong binding).
- Enzyme Assays : Monitor inhibition via fluorometric kits (e.g., CYP3A4) at varying concentrations (1–100 μM) .
Data Contradiction Analysis
Q. How to address discrepancies in reported toxicity values across studies?
- Methodological Answer :
- Meta-Analysis : Normalize data using species-specific conversion factors (e.g., rodent-to-human LD).
- Confounding Factors : Check for impurities (e.g., residual solvents) via HPLC. Re-evaluate under standardized OECD protocols (e.g., acute toxicity Test No. 423) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
